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Compound of Interest

Compound Name: CHAPS hydrate

Cat. No.: B15549396

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing the zwitterionic detergent CHAPS
(3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) for the effective extraction of
membrane proteins from various biological samples. This document outlines the
physicochemical properties of CHAPS, protocols for protein extraction from cultured cells and
tissues, and its application in downstream immunological assays.

Introduction

Membrane proteins are integral to numerous cellular processes, including signal transduction,
molecular transport, and cell adhesion, making them critical targets in drug discovery and
biomedical research. However, their hydrophobic nature poses significant challenges for
extraction and purification while preserving their native conformation and function. CHAPS is a
mild, non-denaturing zwitterionic detergent that is highly effective for solubilizing membrane
proteins.[1][2][3] Its unique structure, featuring a rigid steroidal backbone and a polar head
group, allows it to disrupt lipid-lipid and lipid-protein interactions without causing extensive
protein denaturation.[1] A key advantage of CHAPS is its high critical micelle concentration
(CMC) of 6-10 mM, which facilitates its removal from protein samples via dialysis.[1][4]
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The effectiveness of a detergent in membrane protein extraction is largely dictated by its

physicochemical properties. CHAPS is favored for its ability to preserve the native structure

and function of proteins.[4][5]

Property Value References
Molecular Weight 614.88 g/mol [4]
Critical Micelle Concentration
6-10 mM [4]
(CMC)
Micellar Molecular Weight 6,150 Da [4]
Aggregation Number ~10 [4]
Appearance White solid [4]
. Soluble in water (up to 50
Solubility [4]

mg/ml)

Comparison of Common Detergents for Membrane

Protein Extraction

CHAPS is often chosen for its gentle nature compared to other common detergents. The

following table provides a comparative overview.

NP-40 (Igepal CA-

Property CHAPS Triton X-100

630)
Type Zwitterionic Non-ionic Non-ionic
CMC 6-10 mM 0.2-0.9 mM 0.05-0.3 mM
Micelle Size Small Large Large
Denaturing Potential Low Low to moderate Low to moderate
Dialyzable Yes No No

Extraction Efficiency of CHAPS
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The yield and activity of extracted membrane proteins can be influenced by the choice of
detergent and the specific protocol used. While optimal conditions are protein-dependent, the
following table summarizes reported extraction efficiencies using CHAPS.

CHAPS

. Sample Type Observation Reference
Concentration

) Effective for total
Cultured Mammalian

1% (w/iv) membrane protein [1]
Cells )
extraction.
Pea Epicotyl Optimal for PGA
20 mM (~1.2%) _ o [1]
Microsomes synthase activity.
) Standard
Mouse Brain _
4% (wiv) concentration for 2-DE  [6]
Membranes )
analysis.

) ) Showed selective
3% CHAPS with 1% Mouse Brain

improvement over 4%  [6]
LPC Membranes

CHAPS alone.

] ] Showed selective
3% CHAPS with 1% Mouse Brain )
improvement over 4%  [6]

MEGA 10 Membranes
CHAPS alone.
Additive

3% CHAPS with 0.5%  Mouse Brain improvements in spot

LPC & 0.5% MEGA 10 Membranes number, density, and o)
resolution.

Experimental Protocols

Protocol 1: Extraction of Membrane Proteins from
Cultured Mammalian Cells

This protocol describes the extraction of total membrane proteins from a confluent 10 cm dish
of cultured mammalian cells.[1]
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Materials:

Ice-cold Phosphate-Buffered Saline (PBS)

Ice-cold CHAPS Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1
mM EDTA, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail. (Prepare fresh before
use).[1][7]

Cell scraper
Pre-chilled 1.5 mL microcentrifuge tubes

Microcentrifuge

Procedure:

Place the 10 cm dish of cells on ice and wash the cell monolayer twice with 5 mL of ice-cold
PBS.[1]

Aspirate the PBS completely and add 1 mL of ice-cold CHAPS Lysis Buffer to the dish.[1]
Incubate the dish on ice for 30 minutes with occasional gentle swirling.[1]

Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5
mL microcentrifuge tube.[1]

Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.[1]
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

Carefully transfer the supernatant, containing the solubilized membrane and cytosolic
proteins, to a fresh, pre-chilled microcentrifuge tube.[1][7]

Determine the protein concentration of the extract using a detergent-compatible protein
assay (e.g., BCA assay).[1]

The extracted proteins are now ready for downstream applications or can be stored at -80°C
for long-term storage.[1]
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Protocol 2: Homogenization of Tissues for Membrane
Protein Extraction

This protocol is for the extraction of membrane proteins from tissue samples.[8][9]
Materials:
o Tissue sample

 Ice-cold CHAPS Buffer with inhibitors (e.g., 50 mM PIPES/HCI pH 6.5, 2 mM EDTA, 0.1%
CHAPS, protease and phosphatase inhibitors).[8]

e Mini pestle-homogenizer

¢ Pre-chilled 1.5 mL microcentrifuge tubes
e Microcentrifuge

Procedure:

» On ice, pulverize approximately 90 pL of tissue and place it in a 1.5 mL round-bottom
microcentrifuge tube.[8][9]

e Add 500 pL of ice-cold CHAPS buffer with inhibitors to the pulverized tissue.[8][9]

 Homogenize the tissue with a mini pestle-homogenizer using 15 strokes, with each stroke
lasting 3 seconds, on ice.[8][9]

o Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[8][9]

o Carefully remove the supernatant, avoiding the lipid layer, and transfer it to a fresh 1.5 mL
tube.[8][9]

o Centrifuge the supernatant again at 12,000 x g for 15 minutes at 4°C.[8][9]

» Transfer the final supernatant to a new tube. This fraction contains the extracted proteins
ready for downstream applications like immunoprecipitation.[3][9]
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Protocol 3: Immunoprecipitation of a Membrane Protein
(EGFR) using CHAPS Lysis Buffer

This protocol details the immunoprecipitation of the Epidermal Growth Factor Receptor
(EGFR), a receptor tyrosine kinase, from cells lysed with CHAPS buffer.[1]

Materials:

Cell lysate prepared with CHAPS Lysis Buffer (from Protocol 1)

e Anti-EGFR antibody (IP-grade)

e Protein A/G magnetic beads or agarose slurry

¢ Wash Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NacCl, 0.1% (w/v) CHAPS[1]
o Elution Buffer: 0.1 M Glycine-HCI, pH 2.5 or 1X SDS-PAGE sample buffer[1]
» Neutralization Buffer: 1 M Tris-HCI, pH 8.5[1]

e Microcentrifuge tubes

o Rotating wheel or rocker

Procedure:

To 500 pg of pre-cleared cell lysate, add 2-5 pg of anti-EGFR antibody.[1]
 Incubate the lysate-antibody mixture for 2 hours to overnight at 4°C on a rotating wheel.[1]

e Add 25 pL of equilibrated Protein A/G beads to the mixture and incubate for an additional 1-2
hours at 4°C on a rotating wheel.[1]

o Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (for agarose beads) or by
using a magnetic stand (for magnetic beads).[1]

o Carefully remove and discard the supernatant.[1]
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e Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the
beads and discard the supernatant.[1]

« After the final wash, carefully remove all residual wash buffer.[1]

e To elute the protein, add 50 pL of Elution Buffer (Glycine-HCI) and incubate for 5-10 minutes
at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a
fresh tube containing 5 pL of Neutralization Buffer.[1]

 Alternatively, resuspend the beads in 50 pL of 1X SDS-PAGE sample buffer and boil for 5
minutes to elute.[1]

e The eluted sample is ready for analysis by Western blotting.[1]

Visualizations

Mechanism of Membrane Protein Solubilization by
CHAPS

The following diagram illustrates how CHAPS micelles extract membrane proteins from the lipid
bilayer.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/pdf/Application_Notes_High_Efficiency_Membrane_Protein_Extraction_Using_CHAPS_Detergent.pdf
https://www.benchchem.com/pdf/Application_Notes_High_Efficiency_Membrane_Protein_Extraction_Using_CHAPS_Detergent.pdf
https://www.benchchem.com/pdf/Application_Notes_High_Efficiency_Membrane_Protein_Extraction_Using_CHAPS_Detergent.pdf
https://www.benchchem.com/pdf/Application_Notes_High_Efficiency_Membrane_Protein_Extraction_Using_CHAPS_Detergent.pdf
https://www.benchchem.com/pdf/Application_Notes_High_Efficiency_Membrane_Protein_Extraction_Using_CHAPS_Detergent.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15549396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Lipid Bilayer with Integral Protein
Hydrophilic Heads
Membrane Protein
Hydrophobic Tails

Addition of CHAPS Monomers

Hydrophilic Heads
CHAPS Monomer Membrane Protein

Hydrophobic Tails

Protein-Lipid-CHAPS
Mixed Micelle

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15549396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Cultured Cells in Dish

EGFR Inhibitor

Wash with ice-cold PBS
EGFR

(Extracted with CHAPS)

Add CHAPS Lysis Buffer
(Incubate on ice)

Grb2
Scrape and Collect Lysate l
Sos
Centrifuge (14,000 x g, 15 min, 4°C)

to pellet debris l

Collect Supernatant Ras

(Solubilized Proteins)

Incubate with Primary Antibody v
(e.g., anti-EGFR)
Raf
Add Protein A/G Beads l
MEK
Wash Beads l
ERK

Elute Protein

Cell Proliferation
& Survival

Downstream Analysis
(e.g., Western Blot)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15549396?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15549396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols: CHAPS for Membrane
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protein-extraction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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